molecular formula C10H8BrNO2 B15336157 3-(4-Bromo-3-methoxyphenyl)-3-oxopropanenitrile

3-(4-Bromo-3-methoxyphenyl)-3-oxopropanenitrile

Cat. No.: B15336157
M. Wt: 254.08 g/mol
InChI Key: AGFNFTCARUURAP-UHFFFAOYSA-N
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Description

3-(4-Bromo-3-methoxyphenyl)-3-oxopropanenitrile is an organic compound characterized by the presence of a bromo-substituted methoxyphenyl group attached to a nitrile and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-methoxyphenyl)-3-oxopropanenitrile typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-3-methoxybenzaldehyde.

    Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine or pyridine. This reaction forms the intermediate 3-(4-bromo-3-methoxyphenyl)-2-cyanoacrylate.

    Hydrolysis: The intermediate is then hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-methoxyphenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or sodium thiolate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alcoholic medium.

Major Products

    Nucleophilic Substitution: Products include 3-(4-aminophenyl)-3-oxopropanenitrile or 3-(4-thiophenyl)-3-oxopropanenitrile.

    Reduction: The major product is 3-(4-bromo-3-methoxyphenyl)-3-aminopropane.

    Oxidation: The major product is 3-(4-bromo-3-hydroxyphenyl)-3-oxopropanenitrile.

Scientific Research Applications

3-(4-Bromo-3-methoxyphenyl)-3-oxopropanenitrile has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential anti-cancer and anti-inflammatory properties.

    Material Science: It is used in the preparation of polymers and other advanced materials.

    Biological Studies: It is employed in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-methoxyphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets:

    Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromo-3-methoxyphenyl)-3-oxopropanoic acid
  • 3-(4-Bromo-3-methoxyphenyl)-3-oxopropanamide
  • 3-(4-Bromo-3-methoxyphenyl)-3-oxopropylamine

Uniqueness

3-(4-Bromo-3-methoxyphenyl)-3-oxopropanenitrile is unique due to the presence of both a nitrile and a ketone functional group, which allows it to participate in a wide range of chemical reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

3-(4-bromo-3-methoxyphenyl)-3-oxopropanenitrile

InChI

InChI=1S/C10H8BrNO2/c1-14-10-6-7(2-3-8(10)11)9(13)4-5-12/h2-3,6H,4H2,1H3

InChI Key

AGFNFTCARUURAP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)CC#N)Br

Origin of Product

United States

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